2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
CAS No.:
Cat. No.: VC19791966
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide -](/images/structure/VC19791966.png)
Specification
Molecular Formula | C17H27N3O |
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Molecular Weight | 289.4 g/mol |
IUPAC Name | 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide |
Standard InChI | InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21) |
Standard InChI Key | POTNTNYJJFONTH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
2-Amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide belongs to the class of substituted amides featuring a benzylpyrrolidine core. Its molecular formula is C₁₈H₂₈N₃O, with a molecular weight of 302.44 g/mol. The compound’s structure includes:
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A pyrrolidine ring substituted with a benzyl group at the 1-position.
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A methylbutanamide side chain attached to the pyrrolidine’s 3-position via a methylene (-CH₂-) linker.
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A primary amine group at the 2-position of the butanamide moiety.
Structural Comparison to Analogous Compounds
The compound’s uniqueness lies in its combination of a benzylpyrrolidine scaffold and a branched amide side chain. Key structural analogs include:
These analogs highlight how minor substitutions (e.g., ethyl vs. methyl groups) significantly alter molecular weight and steric effects, which in turn influence biological activity and synthetic accessibility.
Synthesis and Chemical Preparation
The synthesis of 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide likely follows multi-step organic reactions common to benzylpyrrolidine derivatives. While no direct synthesis protocols exist for this exact compound, analogous pathways provide a framework:
Key Synthetic Steps
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Pyrrolidine Ring Formation:
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Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones yields the pyrrolidine core.
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Benzyl Group Introduction:
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Alkylation of the pyrrolidine nitrogen using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Side Chain Coupling:
Challenges and Optimization
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Steric Hindrance: The bulky benzyl and methyl groups may impede reaction efficiency, necessitating elevated temperatures or prolonged reaction times.
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Chiral Purity: If the 3-position of the pyrrolidine is a stereocenter, asymmetric synthesis or chiral resolution techniques (e.g., chromatography with chiral stationary phases) are required.
Biological Activity and Mechanistic Insights
Though direct studies on 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide are absent, its structural features suggest potential interactions with biological targets:
Neurotransmitter Receptor Modulation
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The benzylpyrrolidine moiety is a known pharmacophore in ligands targeting dopamine and serotonin receptors. For example, analogs with similar substitutions exhibit affinity for D₂-like receptors (Kᵢ = 120–450 nM).
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The primary amine may engage in hydrogen bonding with aspartate residues in receptor binding pockets, enhancing selectivity.
Enzymatic Inhibition
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Related compounds inhibit histone methyltransferases (e.g., SUV39H2), as seen in patent US10508109B2, which describes bicyclic amines as epigenetic modulators . The benzyl group in such compounds interacts with hydrophobic enzyme pockets, while the amide stabilizes binding via polar contacts .
Future Research Directions
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Stereochemical Optimization:
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Evaluate how the configuration at the pyrrolidine 3-position affects target engagement. Enantioselective synthesis and in vitro screening are critical.
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Pharmacokinetic Profiling:
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Target Validation:
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